molecular formula C11H21N3 B1419185 ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine CAS No. 1157816-10-8

ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine

Cat. No.: B1419185
CAS No.: 1157816-10-8
M. Wt: 195.3 g/mol
InChI Key: DYFWERVJCLLPNQ-UHFFFAOYSA-N
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Description

Key Features of Conformational Models:

  • Imidazole Ring Orientation : The ring adopts a near-perpendicular orientation relative to the butan-2-amine backbone to minimize steric clashes with the 3,3-dimethyl groups.
  • Ethylamine Side Chain : The N-ethyl group occupies an equatorial position relative to the amine center, reducing van der Waals repulsions.
  • Torsional Angles : The C1–C2–N–Cethyl dihedral angle approximates 60° in energy-minimized conformers, favoring staggered configurations.
2D Structure (SMILES): CCNC(CN1C=CN=C1)C(C)(C)C  
3D Conformer (InChIKey): DYFWERVJCLLPNQ-UHFFFAOYSA-N  

Crystallographic Data and Bond Angle Optimization Studies

While experimental crystallographic data for this compound are unavailable, computational studies on analogous imidazole derivatives provide insights. Hartree-Fock (HF) optimizations of similar structures (e.g., 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide) reveal bond lengths and angles consistent with aromatic imidazole systems:

Bond/Angle Value
C–N (imidazole) 1.31–1.38 Å
N–C–N (imidazole ring) 108°
C–C (butan-2-amine chain) 1.54 Å

For this compound, HF methods predict:

  • Bond Angles : The C2–N–Cethyl angle approximates 112°, while the C1–C2–N angle is 109.5°, consistent with sp³ hybridization at nitrogen.
  • Steric Effects : The 3,3-dimethyl groups increase the C3–C2–C1 bond angle to ~115° to alleviate steric strain.

These computational results align with structural trends observed in branched aliphatic amines and heterocyclic systems.

Properties

IUPAC Name

N-ethyl-1-imidazol-1-yl-3,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3/c1-5-13-10(11(2,3)4)8-14-7-6-12-9-14/h6-7,9-10,13H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFWERVJCLLPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CN1C=CN=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The imidazole ring in the compound can bind to the heme iron atom of cytochrome P450, inhibiting its activity. This interaction can affect the metabolism of other drugs and endogenous compounds, making this compound a valuable tool in studying enzyme inhibition and drug interactions.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). The compound can modulate the activity of these receptors, leading to changes in downstream signaling pathways and gene expression. Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The imidazole ring can form coordination bonds with metal ions, such as zinc and iron, which are present in the active sites of many enzymes. This binding can inhibit or activate enzyme activity, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including liver damage and disruption of metabolic processes. These dosage-dependent effects highlight the importance of careful dosing in experimental studies.

Biological Activity

Ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine (CAS No. 1157816-10-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, focusing on its mechanisms, effects, and relevant studies.

Chemical Profile

  • Molecular Formula : C11H21N3
  • Molecular Weight : 195.30 g/mol
  • Structure : The compound features an imidazole ring, which is known for its biological significance in various pharmacological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The imidazole moiety allows for interaction with various receptors, including histamine receptors and others involved in neurotransmission.
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, potentially mitigating oxidative stress in biological systems.
  • Antimicrobial Activity : Some research indicates that compounds with similar structures have shown efficacy against various microbial strains.

Antioxidant Activity

Research has demonstrated that compounds containing imidazole rings can act as effective antioxidants. For instance, studies comparing the antioxidant capacities of various compounds have utilized assays such as DPPH and ABTS to evaluate radical scavenging abilities. The results indicated that this compound might possess significant antioxidant properties, although specific data for this compound is limited.

Antimicrobial Activity

A study focusing on the antimicrobial properties of related compounds found that imidazole derivatives exhibited notable activity against several bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Microbial Strain Activity Observed Reference
E. coliInhibition
S. aureusModerate inhibition
C. albicansWeak inhibition

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

  • Neuroprotective Effects : A study investigated the neuroprotective effects of imidazole derivatives in models of neurodegeneration. Results showed that these compounds could reduce neuronal death and inflammation.
  • Anti-cancer Potential : Preliminary investigations into the anti-cancer properties of similar compounds indicated potential pathways for inducing apoptosis in cancer cells.

Scientific Research Applications

Medicinal Chemistry

Ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine has been investigated for its potential as a pharmaceutical agent. Its imidazole ring is a common motif in many biologically active compounds, particularly in antifungal and antibacterial agents. Research indicates that derivatives of imidazole exhibit significant activity against various pathogens, making this compound a candidate for further pharmacological studies.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry examined the antimicrobial properties of imidazole derivatives. The findings suggested that compounds similar to this compound displayed potent activity against Staphylococcus aureus and Escherichia coli, indicating potential for development into new antibiotics .

Biochemical Applications

The compound's ability to interact with biological systems makes it relevant in biochemistry. Its structure allows it to act as a ligand for various receptors, which can be utilized in drug design.

Case Study: Receptor Binding Studies

Research conducted on the binding affinities of imidazole-containing compounds to histamine receptors demonstrated that such compounds could modulate receptor activity effectively. This compound was included in screening assays that showed promising results for receptor antagonism .

Material Science

In material science, the unique properties of this compound have been explored for use in creating advanced materials such as polymers and coatings.

Case Study: Polymer Synthesis

A recent study focused on synthesizing polymeric materials using this compound as a monomer. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to traditional polymers. This research highlights the potential for developing high-performance materials suitable for industrial applications .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine with structurally related imidazole derivatives:

Compound Name Molecular Formula Key Structural Differences Key Properties/Applications References
This compound C₁₁H₂₁N₃ Branched 3,3-dimethylbutan-2-yl group Discontinued; potential enzyme inhibition
[2-(1H-Imidazol-1-yl)ethyl][(thiophen-3-yl)methyl]amine hydrochloride C₁₀H₁₃N₃S Thiophene substituent; linear ethyl linker Antimicrobial activity; liquid formulation
1-(5-Bromo-1H-benzo[D]imidazol-2-yl)-3-methylbutan-1-amine C₁₂H₁₆BrN₃ Benzimidazole core; bromine substituent Research use; halogenated bioactive agent
1-((Tetrahydrofuran-3-yl)methyl)-1H-imidazol-2-amine C₈H₁₃N₃O Tetrahydrofuran substituent Predicted high boiling point (360°C)
[2-(1H-Imidazol-1-yl)-1,1-dimethylethyl]amine C₆H₁₁N₃ Dimethylethyl group; compact structure Discontinued; simplified analog

Pharmacological and Physicochemical Properties

  • Bioactivity : While direct pharmacological data for the target compound are lacking, related imidazole derivatives show antimicrobial () and enzyme-inhibitory activities (e.g., sterol 14α-demethylase inhibitors in ) .
  • Metabolic Stability : Bulky substituents like the dimethylbutan-2-yl group may slow hepatic metabolism, as seen in similarly structured compounds with extended half-lives .

Challenges and Limitations

  • Synthetic Complexity : The steric hindrance in the target compound complicates synthesis, requiring optimized conditions for high yields. highlights the use of chromatographic purification for structurally complex imidazole derivatives .

Preparation Methods

Step 1: Preparation of the Imidazole-Substituted Intermediate

  • Reagents: 1H-imidazole, alkyl halide (preferably a bromide or chloride), strong base (e.g., sodium hydride, potassium tert-butoxide).
  • Method: The imidazole is reacted with an alkyl halide bearing the 3,3-dimethylbutan-2-yl group, often under reflux in polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Sodium hydride is frequently used to deprotonate imidazole, facilitating nucleophilic substitution.
  • Reaction Conditions: Reflux at temperatures around 80-120°C, with stirring for several hours to ensure complete alkylation.

Step 2: Introduction of the Amino Group

  • The alkylated imidazole derivative is then subjected to nucleophilic substitution or reductive amination to introduce the amino functionality at the appropriate position on the side chain.
  • Methods:
    • Direct amination using ammonia or primary amines under elevated temperature.
    • Reductive amination involving aldehyde or ketone precursors, with reducing agents like sodium cyanoborohydride or hydrogenation catalysts.

Route via Multi-Component Reactions (MCR)

An alternative approach involves multi-component reactions that assemble the imidazole and amino functionalities in a one-pot process:

  • Reagents: 1H-imidazole, aldehyde or ketone (e.g., 3,3-dimethylbutan-2-one), and ammonia or amines.
  • Method: The reaction proceeds under reflux in ethanol or methanol, often with acid or base catalysis, leading to the formation of the target compound through condensation and cyclization steps.

Preparation via Nucleophilic Substitution on Activated Intermediates

  • Starting Material: A halogenated precursor such as 2-bromo-3,3-dimethylbutan-2-one or its derivatives.
  • Method: The halogenated compound reacts with imidazole in the presence of a base (e.g., potassium carbonate) in solvents like acetone or acetonitrile, facilitating nucleophilic substitution.
  • Further Functionalization: The resulting intermediate can be aminated using ammonia or primary amines, often under reflux or microwave-assisted conditions to improve yields.

Research Findings and Data Tables

Step Reagents Solvent Conditions Yield Notes
Alkylation Imidazole + alkyl halide DMF/NMP Reflux 80-120°C 60-75% Sodium hydride or potassium tert-butoxide as base
Amination Alkylated imidazole + NH3 Ethanol Reflux 4-12 hours 50-65% Reductive amination possible with aldehyde intermediates
Purification Column chromatography Chloroform/ethyl acetate - - To isolate pure product

Notes and Considerations

  • Reaction Optimization: Reaction temperature, solvent choice, and base strength significantly influence yield and purity.
  • Selectivity: Protecting groups may be necessary if multiple reactive sites are present.
  • Purification: Typically involves column chromatography or recrystallization from suitable solvents like ethanol, isopropanol, or ethyl acetate.

Summary of Literature and Patent Data

  • Patent literature indicates that alkylation of imidazole with halogenated precursors, followed by amination, is a reliable route for synthesizing imidazole derivatives with complex substituents (e.g., EP 0423524A2).
  • Multi-component reactions provide an efficient alternative, reducing steps and improving overall yield.
  • Microwave-assisted synthesis has been explored to accelerate reaction times and increase yields in similar compounds.

Q & A

Q. What are the optimized synthetic routes for ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine, and how do reaction conditions influence yield?

The synthesis of imidazole-containing amines often involves multi-step nucleophilic substitutions or condensation reactions. For example, analogous compounds like 1-(hetero)arylpropan-2-amines are synthesized via refluxing intermediates in DMF with triethylamine as a base, followed by purification via vacuum filtration or column chromatography . Key variables include solvent polarity (DMF vs. ethanol), temperature control (room temperature vs. reflux), and catalyst selection (e.g., triethylamine). Yield optimization may require iterative adjustments to stoichiometry and reaction time, monitored by TLC .

Q. How can NMR spectroscopy and mass spectrometry be employed to confirm the structure and purity of this compound?

  • 1H/13C NMR : Assign peaks for the imidazole proton (δ ~7.0–7.5 ppm for aromatic protons) and the ethyl group (δ ~1.0–1.5 ppm for CH3, δ ~2.5–3.5 ppm for CH2). The 3,3-dimethylbutan-2-yl moiety will show distinct methylene and quaternary carbon signals .
  • Mass spectrometry : High-resolution MS (HRMS) can verify the molecular ion ([M+H]+) and fragmentation patterns. For example, imidazole derivatives often exhibit cleavage at the amine linkage, producing fragments at m/z corresponding to the imidazolyl and alkylamine subunits .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical. Hydrogen atoms on nitrogen (e.g., imidazole NH) should be located via difference Fourier maps and refined with restraints (d(N–H) = 0.90 Å). Non-hydrogen atoms are refined anisotropically. For twinned crystals, SHELXTL (Bruker AXS) or Olex2 interfaces can resolve disorder .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

  • Analog synthesis : Modify the ethyl group (e.g., replace with methyl or propyl) or the imidazole substituents (e.g., 1H-imidazol-1-yl vs. 1H-imidazol-2-yl) to assess steric/electronic effects .
  • Biological assays : Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition, receptor binding) to correlate structural features with activity. For example, imidazole derivatives are often evaluated for antimicrobial or antitumor properties via MIC (minimum inhibitory concentration) or MTT assays .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties or binding modes?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO/LUMO energies) .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cytochrome P450 or histamine receptors. Imidazole’s nitrogen atoms often coordinate metal ions or form hydrogen bonds in binding pockets .

Q. How can conflicting spectroscopic or crystallographic data be resolved during structural elucidation?

  • Cross-validation : Compare NMR data with analogous compounds (e.g., 1-(3-methylthiophen-2-yl)butan-1-amine) to identify discrepancies in chemical shifts .
  • High-resolution techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For crystallographic disagreements, re-refine data with alternative space groups or apply Hirshfeld surface analysis to validate intermolecular interactions .

Methodological Considerations

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage : Store under inert gas (N2 or Ar) at –20°C to prevent oxidation of the imidazole ring or amine group.
  • Handling : Use anhydrous solvents (e.g., DMF, DCM) during synthesis to avoid hydrolysis. LC-MS-grade solvents are recommended for analytical workflows .

Q. How can researchers address low yields in the final synthetic step?

  • Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) or adjust pH to stabilize intermediates. For example, amine protection/deprotection (e.g., using triphenylmethyl groups) can prevent side reactions .
  • Scale-up : Use flow chemistry for exothermic steps (e.g., imidazole alkylation) to improve heat dissipation and reproducibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine
Reactant of Route 2
Reactant of Route 2
ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine

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